3-Bromo-2-(difluoromethyl)furan
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Overview
Description
“3-Bromo-2-(difluoromethyl)furan” is a chemical compound with the molecular formula C5H3BrF2O. It has a molecular weight of 196.98 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H3BrF2O/c6-3-1-2-9-4(3)5(7)8/h1-2,5H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of 125.4±35.0 °C and a predicted density of 1.692±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
An Efficient Synthesis and Substitution Approach
Research demonstrates a convenient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans from accessible precursors, showcasing the versatility of the 2-bromo group in both palladium-mediated couplings and direct nucleophilic substitutions. This allows for a broad range of 2-substituted-3-aroyl-benzo[b]furans to be accessed, highlighting the potential of bromo-functionalized furans in synthetic chemistry (Gill et al., 2008).
Cobalt(III)-Catalyzed Synthesis of Furans
Innovations in Heterocycle Assembly
A new cationic Co(III) catalyst facilitates the one-step synthesis of N-aryl-2H-indazoles and furans via C–H bond additions to aldehydes, followed by cyclization and aromatization. This process showcases a cost-effective route for assembling heterocycles, crucial for pharmaceutical, agrochemical, and materials research, and demonstrates the first example of Co(III)-catalyzed additions to aldehydes (Hummel & Ellman, 2014).
Methods for the Synthesis of Amidofurans
Novel Approaches to Amidofuran Synthesis
Various new methods have been described for synthesizing differently substituted 2-amidofurans. Techniques involve thermolysis of furan-2-carbonyl azide, C-N cross-coupling reactions, and reactions of cyclic carbinol amides with triflic anhydride, offering high yields of alpha-(trifluoromethyl)sulfonamido-substituted furans under mild conditions (Padwa et al., 2003).
Synthesis of Iodofurans
Palladium-Catalyzed Iodocyclization
A method for preparing 2,5-disubstituted 3-iodofurans involves palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization. This method provides a route for generating iodine-containing furans, which can be further elaborated to 2,3,5-trisubstituted furans under mild conditions (Chen et al., 2011).
Corrosion Inhibition by Furan Derivatives
Furan Derivatives as Corrosion Inhibitors
Studies on three furan derivatives' efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions reveal that these compounds significantly inhibit corrosion even at low concentrations. They function as mixed-type inhibitors, impacting both cathodic and anodic corrosion currents. This research illustrates the potential application of furan derivatives in protecting metals against corrosion (Khaled & El-maghraby, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches its target .
Result of Action
Furan derivatives are known to have various effects at the molecular and cellular level .
properties
IUPAC Name |
3-bromo-2-(difluoromethyl)furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2O/c6-3-1-2-9-4(3)5(7)8/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMHIEZPVRTYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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